molecular formula C10H7NO B065355 Isoquinoline-6-carbaldehyde CAS No. 173089-81-1

Isoquinoline-6-carbaldehyde

Cat. No.: B065355
CAS No.: 173089-81-1
M. Wt: 157.17 g/mol
InChI Key: SXPXHJKHWVCCRO-UHFFFAOYSA-N
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Description

Isoquinoline-6-carbaldehyde (IQ-6-CA) is an organic compound belonging to the class of heterocyclic compounds and is classified as an isoquinoline derivative. It is a colorless crystalline solid with a melting point of 85-86 °C and a boiling point of 165-166 °C. IQ-6-CA is a versatile compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

  • Chemistry and Biological Applications:

    • Isoquinoline-type carbolines, including β- and γ-carbolines and their N-oxides, were synthesized from 2(or 3)-ethynylindole-3(or 2)-carbaldehydes. These compounds have potential in various chemical and pharmacological fields (Sakamoto et al., 1999).
    • A study on 2-chloroquinoline-3-carbaldehyde and related analogs covered their synthesis and the reactions adopted to construct fused or binary quinoline-cord heterocyclic systems. The target compounds' biological evaluation and synthetic applications were illustrated, emphasizing their wide range of applications (Hamama et al., 2018).
  • Synthesis of Complex Systems:

    • The synthesis of 3-amino-6-(p- methylphenoxy)isoquinoline-4-carbaldehyde and its further ring annulations by Friedlander synthesis to give new tetra- and penta-cyclic systems were reported. These synthetic strategies are crucial for developing complex molecules for various scientific purposes (Argiropoulos et al., 1991).
  • Catalysis and Reaction Development:

    • A new route for isoquinolines catalyzed by palladium was explored, where 3-Bromopyridine-4-carbaldehyde is tethered with alkenes via Heck coupling followed by aldol reaction. This provides insights into the catalytic synthesis of isoquinolines, which are important in pharmaceuticals and other chemical industries (Cho & Patel, 2006).
  • Pharmacological and Inhibitory Effects:

    • Quinoline derivatives, such as 2,6-dichloroquinoline-3-carbaldehyde and others, were studied for their corrosion inhibition properties for mild steel in hydrochloric acid solution. Their excellent inhibitory effects and adsorption properties make them significant for industrial applications (Lgaz et al., 2017).
  • Synthesis of Heterocyclic Systems:

    • Syntheses of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines via one-pot three-component reactions using benzene-1,2-dicarbaldehyde and other reagents were described. These syntheses are crucial for creating complex molecules used in various chemical and medicinal fields (Maleki, 2014).

Safety and Hazards

Isoquinoline-6-carbaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, fatal in contact with skin, causes skin irritation, and causes serious eye irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Future Directions

Quinoline and isoquinoline alkaloids, which are related to Isoquinoline-6-carbaldehyde, have received considerable attention due to their broad spectrum of bioactivity . The development of new strategies for the synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry . This suggests that there may be future research directions involving this compound and related compounds.

Properties

IUPAC Name

isoquinoline-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c12-7-8-1-2-10-6-11-4-3-9(10)5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPXHJKHWVCCRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571038
Record name Isoquinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173089-81-1
Record name Isoquinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoquinoline-6-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 150 mL round-bottomed flask was added 6-vinylisoquinoline (2.47 g, 16 mmol) and MeOH (35 mL)/DCM (35 mL). The resulting solution was cooled to −78° C. The reaction was ozonized until a blue color persisted, then nitrogen gas was bubbled through the solution for 15 minutes to purge the ozone. The reaction was then treated with solid sodium bicarbarbonate. (1.5 g) and dimethyl sulfide (3.2 mL, 0.2 mL/mmol of SM) and the mixture was warmed to room temperature and stirred overnight. The reaction mixture was diluted with water (100 mL) and extracted with DCM (3×75 mL). The combined organic layers were dried over Na2SO4, filtered, and the residue product isoquinoline-6-carbaldehyde (2.35 g, 94% yield) was used without further manipulation. LCMS (API-ES) m/z (%): 158.1 (100%, M++H).
Quantity
2.47 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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